molecular formula C9H12ClNO B1336336 2-(4-Chloro-phenoxy)-1-methyl-ethylamine CAS No. 23471-45-6

2-(4-Chloro-phenoxy)-1-methyl-ethylamine

Cat. No.: B1336336
CAS No.: 23471-45-6
M. Wt: 185.65 g/mol
InChI Key: ABUVVMITUVCSDX-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenoxy)-1-methyl-ethylamine is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chloro-substituted phenoxy group attached to a methyl-ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chloro-phenoxy)-1-chloropropane. This intermediate is then reacted with methylamine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenoxy)-1-methyl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-phenoxy)-1-methyl-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar phenoxy structure.

    2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable chemical properties.

Uniqueness

2-(4-Chloro-phenoxy)-1-methyl-ethylamine is unique due to its specific substitution pattern and the presence of a methyl-ethylamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other phenoxy compounds may not be as effective.

Properties

IUPAC Name

1-(4-chlorophenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUVVMITUVCSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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